(2Z)-2-amino-3-[(E)-({5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}methylidene)amino]but-2-enedinitrile
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Overview
Description
(2Z)-2-amino-3-[(E)-({5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}methylidene)amino]but-2-enedinitrile is a complex organic compound characterized by its unique structure, which includes a nitro group, a trifluoromethyl group, and a phenoxy group
Preparation Methods
The synthesis of (2Z)-2-amino-3-[(E)-({5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}methylidene)amino]but-2-enedinitrile can be achieved through a stereoselective one-pot synthesis method. This involves the reaction of ketene dithioacetal with a variety of aromatic ketone compounds in the presence of sodium hydroxide as a base in DMSO. The reaction proceeds through a cascade mechanism involving the addition of ketene dithioacetal to the ketone compound, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2Z)-2-amino-3-[(E)-({5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}methylidene)amino]but-2-enedinitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of (2Z)-2-amino-3-[(E)-({5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}methylidene)amino]but-2-enedinitrile involves its interaction with specific molecular targets. For example, it can engage protein disulfide isomerase A3 (PDIA3), a member of the protein disulfide isomerase family involved in endoplasmic reticulum stress. This interaction can lead to the inhibition of tumor growth in cancer therapy .
Comparison with Similar Compounds
Similar compounds to (2Z)-2-amino-3-[(E)-({5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}methylidene)amino]but-2-enedinitrile include:
(2Z)-2,3-diamino-2-butenedinitrile: This compound has a similar but simpler structure and is used in different chemical reactions.
(2Z)-2-(benzylamino)-3-[(E)-(phenylmethylidene)amino]but-2-enedinitrile: This compound shares a similar backbone but has different substituents, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
(Z)-2-amino-3-[[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N5O3/c19-18(20,21)12-1-4-14(5-2-12)29-17-6-3-13(26(27)28)7-11(17)10-25-16(9-23)15(24)8-22/h1-7,10H,24H2/b16-15-,25-10? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXDVXGWRLZTBT-LXYWTCJUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C=NC(=C(C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C=N/C(=C(/C#N)\N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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